Hexahydro-1H-furo[3,4-c]pyrrole
Overview
Description
Hexahydro-1H-furo[3,4-c]pyrrole is a heterocyclic compound with the molecular formula C6H11NO . It is characterized by a fused ring system consisting of a furan ring and a pyrrole ring.
Mechanism of Action
Target of Action
Hexahydro-1H-furo[3,4-c]pyrrole has been identified as a potential inhibitor of the Poly (ADP-ribose) Polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, through a process involving the formation of carbonyl ylides by blue LED irradiation of aryl diazoacetates in the presence of aldehydes . The resulting ylides undergo [3+2] cycloaddition with substituted maleimides present in the reaction mixture to afford 4, 6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole .
Pharmacokinetics
The compound’s molecular weight (11316 g/mol) and its chemical structure suggest that it may have suitable properties for absorption and distribution within the body
Result of Action
The inhibition of PARP by this compound leads to the disruption of DNA repair processes within cells. This can result in the death of cells, particularly cancer cells that rely on PARP for survival .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is synthesized using blue LED irradiation , suggesting that light conditions could potentially impact its formation. Additionally, the compound should be stored in a dark place, sealed, and dry, at a temperature of 2-8°C , indicating that temperature and exposure to light may affect its stability
Biochemical Analysis
Biochemical Properties
Hexahydro-1H-furo[3,4-c]pyrrole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been identified as a potential inhibitor of poly ADP ribose polymerase (PARP), an enzyme involved in DNA repair processes . The compound’s interaction with PARP involves binding to the enzyme’s active site, thereby inhibiting its activity and affecting DNA repair mechanisms. Additionally, this compound has been shown to interact with other biomolecules, such as proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. Studies have shown that this compound can selectively inhibit the proliferation of certain cancer cell lines, including A549, HeLa, and HepG2 cells . The inhibition of cell proliferation is attributed to the compound’s impact on cell signaling pathways and gene expression. This compound has been observed to modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules and enzymes. As a PARP inhibitor, the compound binds to the enzyme’s active site, preventing its normal function in DNA repair . This inhibition leads to the accumulation of DNA damage, ultimately triggering cell death in cancer cells. Additionally, this compound has been shown to interact with other proteins involved in cell signaling, further influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being kept in a dark place and sealed in a dry environment at 2-8°C . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and altered cellular metabolism in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on normal cellular functions and potential organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and function. The compound’s interaction with PARP and other enzymes affects metabolic flux and metabolite levels within cells . Additionally, this compound may influence the activity of other metabolic enzymes, further impacting cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors determining its efficacy and function. The compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with specific biomolecules . Transporters and binding proteins may facilitate the localization and accumulation of this compound within target cells, influencing its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and enzymes, ultimately influencing its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexahydro-1H-furo[3,4-c]pyrrole can be synthesized through various methods. One notable method involves the generation of carbonyl ylides by blue LED irradiation of aryl diazoacetates in the presence of aldehydes. The resulting ylides undergo [3+2] cycloaddition with substituted maleimides to afford 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole in excellent yields . This method is catalyst, metal, and additive-free, making it an environmentally friendly approach .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be adapted for larger-scale production. The use of blue LED irradiation and the absence of catalysts and additives make this method potentially scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-furo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the ring system .
Scientific Research Applications
Hexahydro-1H-furo[3,4-c]pyrrole has diverse applications in scientific research:
Comparison with Similar Compounds
Hexahydro-1H-furo[3,4-c]pyrrole can be compared with other similar compounds, such as:
Pyrrole: Pyrrole is a simpler heterocyclic compound with a single five-membered ring containing one nitrogen atom.
Furan: Furan is another simple heterocyclic compound with a five-membered ring containing one oxygen atom.
Indole: Indole is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring.
This compound is unique due to its fused ring system, which combines features of both furan and pyrrole, providing distinct chemical and biological properties .
Properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQVXVKQOPZRBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613564 | |
Record name | Hexahydro-1H-furo[3,4-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10613564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60889-32-9 | |
Record name | Hexahydro-1H-furo[3,4-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10613564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexahydro-1H-furo[3,4-c]pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Aminol Initiated Prins Cyclization in synthesizing Hexahydro-1H-furo[3,4-c]pyrrole derivatives?
A1: Aminol Initiated Prins Cyclization offers a novel and efficient route to synthesize this compound derivatives [, ]. This method allows for the formation of complex cyclic structures from readily available starting materials, potentially leading to new avenues in medicinal chemistry.
Q2: Are there any advantages of this synthetic method over existing ones for similar compounds?
A2: While the articles don't directly compare this method with others, they highlight the use of mild reaction conditions and readily available starting materials as advantages [, ]. Further research is needed to determine if this method offers superior yields, selectivity, or other benefits compared to alternative synthetic routes.
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